molecular formula C24H24N2O3 B7637287 N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide

N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide

Cat. No. B7637287
M. Wt: 388.5 g/mol
InChI Key: RNMNJWORLVUAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide, commonly known as MMMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMMP is a benzamide derivative that is structurally similar to other compounds that have been used as antipsychotics and antidepressants. However, MMMP does not have any psychoactive effects and is primarily used for research purposes.

Mechanism of Action

The exact mechanism of action of MMMP is not fully understood, but it is thought to act as a selective antagonist of the 5-HT2B receptor. This receptor is involved in the regulation of serotonin levels in the brain and has been implicated in a range of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MMMP has a range of biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain, the regulation of smooth muscle contraction in the gastrointestinal tract, and the modulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using MMMP in lab experiments is that it is a selective antagonist of the 5-HT2B receptor, which means that it has a specific target and is less likely to produce off-target effects. However, one limitation of using MMMP is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are several future directions for research on MMMP, including further studies on its mechanism of action, its potential therapeutic applications in a range of conditions, and its potential use as a research tool in the development of new drugs. Additionally, further studies on the pharmacokinetics and pharmacodynamics of MMMP may help to optimize its use in scientific research.

Synthesis Methods

The synthesis of MMMP involves several steps, including the reaction of 4-(methylcarbamoyl)benzyl chloride with N-methyl-3-phenylmethoxybenzamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain MMMP in its pure form.

Scientific Research Applications

MMMP has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. MMMP has been shown to have potential therapeutic effects in a range of conditions, including anxiety, depression, and irritable bowel syndrome.

properties

IUPAC Name

N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-25-23(27)20-13-11-18(12-14-20)16-26(2)24(28)21-9-6-10-22(15-21)29-17-19-7-4-3-5-8-19/h3-15H,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMNJWORLVUAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN(C)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide

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